Lipophilicity Shift vs. Parent 4-Hydroxybenzaldehyde: XLogP3 Δ = +0.9
2-Bromo-6-chloro-4-hydroxybenzaldehyde exhibits a computed XLogP3 of 2.3, representing a 0.9 log-unit increase over the parent compound 4-hydroxybenzaldehyde (XLogP3 = 1.4) [1]. This ~8-fold increase in calculated octanol-water partition coefficient results from the introduction of two halogen substituents. The higher lipophilicity alters extraction efficiency in aqueous-organic workups, reverses-phase HPLC retention, and membrane permeability in cell-based assays relative to the non-halogenated scaffold. This difference is structurally attributable to the additive contributions of bromine (π ≈ 0.86) and chlorine (π ≈ 0.71) Hansch substituent constants [2].
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-Hydroxybenzaldehyde (CAS 123-08-0): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.9 (~8-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem; values from PubChem CID 90457228 and CID 75049 |
Why This Matters
A 0.9 logP differential necessitates distinct solvent systems for extraction and purification; researchers switching from the parent compound must adjust protocols to avoid yield losses or impurity co-elution.
- [1] PubChem CID 90457228, 2-Bromo-6-chloro-4-hydroxybenzaldehyde, XLogP3 2.3; PubChem CID 75049, 4-Hydroxybenzaldehyde, XLogP3 1.4. National Center for Biotechnology Information, accessed May 2026. View Source
- [2] C. Hansch, A. Leo, D. Hoekman, Exploring QSAR: Hydrophobic, Electronic, and Steric Constants, American Chemical Society, 1995. Aromatic substituent constants: Br π = 0.86, Cl π = 0.71. View Source
